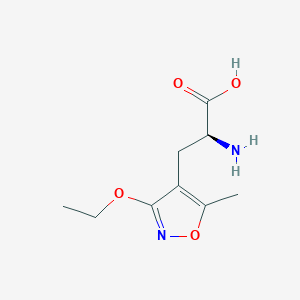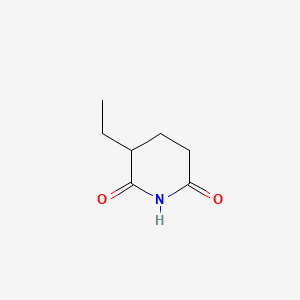
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazol-4-one family This compound is characterized by its five-membered ring structure containing two non-adjacent nitrogen atoms and a carbonyl group The presence of a decyl chain at the 1-position and an amino group at the 2-position further distinguishes it from other imidazol-4-ones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of a decyl-substituted ketone with an amidine under basic conditions. One common method involves the use of molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes to form the imidazol-4-one ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazol-4-one derivatives with different substitution patterns.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of imidazolidin-4-ones.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazol-4-ones.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazol-4-ones, imidazolidin-4-ones, and other heterocyclic derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the decyl chain and amino group enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one
- 2-Amino-1-ethyl-1,5-dihydro-4H-imidazol-4-one
- 2-Amino-3-methyl-4H-imidazol-5-one
Comparison: 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This distinguishes it from other imidazol-4-ones with shorter alkyl chains or different substituents, making it suitable for specific applications in medicinal chemistry and material science.
Propiedades
Número CAS |
94087-68-0 |
|---|---|
Fórmula molecular |
C13H25N3O |
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
1-decyl-2-iminoimidazolidin-4-one |
InChI |
InChI=1S/C13H25N3O/c1-2-3-4-5-6-7-8-9-10-16-11-12(17)15-13(16)14/h2-11H2,1H3,(H2,14,15,17) |
Clave InChI |
XBIXIXVLXVOCKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CC(=O)NC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
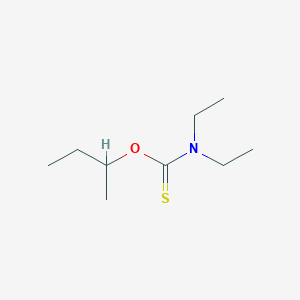
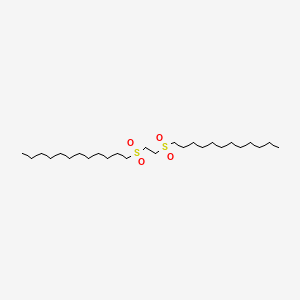
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

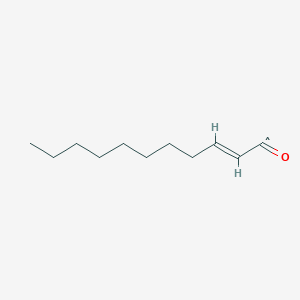

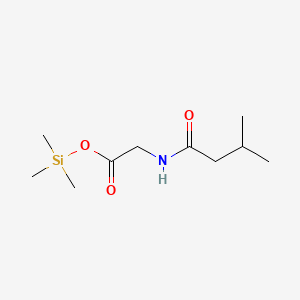
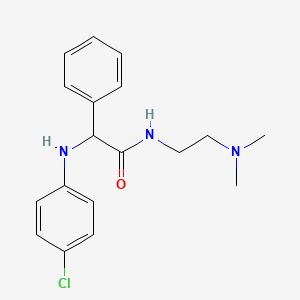
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)

